![molecular formula C13H16ClFN2O B2519476 3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one CAS No. 251638-88-7](/img/structure/B2519476.png)
3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one
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Overview
Description
“3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one” is a chemical compound that has been used in the synthesis of various pharmaceuticals . It has been incorporated into distinct chemotypes that have shown the ability to establish profitable contact with the catalytic site of certain enzymes .
Synthesis Analysis
This compound has been synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data . The presence of the 3-chloro-4-fluorophenyl fragment is an important structural feature to improve the inhibition in these new chemotypes .Scientific Research Applications
- Findings : Incorporating the 3-chloro-4-fluorophenyl fragment improved AbTYR inhibition. Docking analysis revealed higher potency compared to reference compounds .
- Results : While these compounds showed no antifungal activity against certain strains, two compounds (9a and 9d) displayed fungicidal activity against Candida galibrata .
- Example : A convenient procedure using Fe(acac)3 as a catalyst led to the synthesis of γ-nitroketone derivatives with good yields .
Tyrosinase Inhibition
Antifungal Activity
Michael Addition Reactions
Chemical Sourcing and Procurement
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one is the enzyme Tyrosinase . Tyrosinase is a binuclear copper-containing protein expressed in various species including bacteria, fungi, plants, and animals . It plays a crucial role in melanin production in various organisms .
Mode of Action
3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one interacts with the catalytic site of Tyrosinase . The 4-fluorobenzyl moiety of the compound is effective in these interactions . Moreover, the additional chlorine atom enhances the inhibitory activity . The compound’s 4-piperazine-phenyl tail folds to accommodate the ligand in the pocket, stabilized by hydrophobic contacts with the side chain of His244 and Val283 and a hydrogen bond between the phenolic OH group and Cys83 .
Biochemical Pathways
The compound affects the melanin production pathway by inhibiting the enzyme Tyrosinase . This inhibition can lead to a decrease in melanin production, which might be related to several skin pigmentation disorders as well as neurodegenerative processes in Parkinson’s disease .
Result of Action
The inhibition of Tyrosinase by 3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one leads to a decrease in melanin production . This can potentially alleviate symptoms of skin pigmentation disorders and slow down neurodegenerative processes in Parkinson’s disease .
properties
IUPAC Name |
3-chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O/c14-6-5-13(18)17-9-7-16(8-10-17)12-3-1-11(15)2-4-12/h1-4H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWXBWQEFJCDAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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